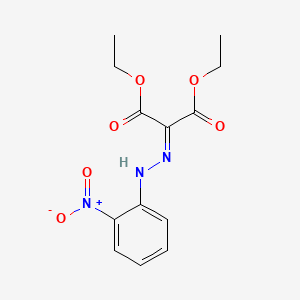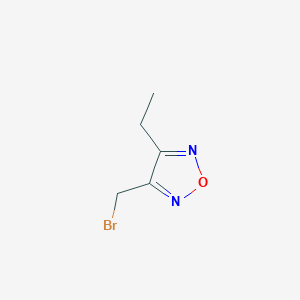
3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromomethyl compounds are generally used in organic synthesis due to their reactivity . They often serve as intermediates in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques . These compounds often contain a bromomethyl group (-CH2Br) attached to a larger molecule .Chemical Reactions Analysis
Bromomethyl compounds can undergo a variety of chemical reactions, including substitution and elimination reactions . The exact reactions depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds depend on their specific structure. These properties can include melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
1. Biological Activity and Anti-bacterial Study
Compounds with oxadiazole structures, such as 3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole, are of significant interest due to their biological activities. For instance, derivatives of oxadiazole have been synthesized and shown to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
2. Anti-Inflammatory Properties
A series of oxadiazole derivatives, closely related to 3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole, have been synthesized and evaluated for their anti-inflammatory activity. These derivatives have shown significant anti-inflammatory effects in vivo, which suggests potential for clinical investigation (Rajput et al., 2020).
3. Anti-Proliferative Activity
Oxadiazole derivatives have also been studied for their anti-proliferative activity in vitro. These studies reveal potential cytotoxic activity against human tumor cell lines, indicating a promising area for the development of new cancer therapies (Liszkiewicz et al., 2003).
4. Corrosion Inhibition
Research on oxadiazole derivatives has extended into the field of material science, particularly in corrosion inhibition. These compounds have demonstrated efficacy in protecting mild steel in acidic environments, which is a valuable property in industrial applications (Ammal et al., 2018).
5. Energetic Material Synthesis
Oxadiazoles have been utilized in the synthesis of energetic materials, combining good detonation performance with safety properties. This research has implications in the field of energetic material design, particularly in creating compounds with high energy-density levels and low sensitivity (Xue et al., 2020).
6. Medicinal Chemistry
In medicinal chemistry, oxadiazoles, including derivatives of 3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole, are frequently used as bioisosteric replacements for ester and amide functionalities. They have been shown to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties (Boström et al., 2012).
7. Fungicidal Activity
Oxadiazole derivatives have also demonstrated potential as fungicides, with notable efficacy against agricultural diseases such as rice sheath blight. This highlights their potential utility in agricultural chemistry (Chen et al., 2000).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(bromomethyl)-4-ethyl-1,2,5-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-2-4-5(3-6)8-9-7-4/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAOBRQJQLIIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NON=C1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2466353.png)
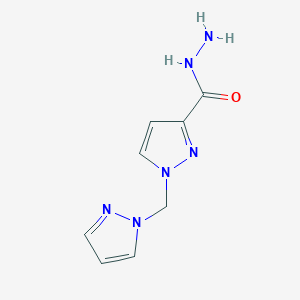
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2466356.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2466357.png)
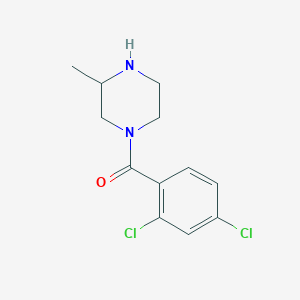
![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2466360.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2466362.png)
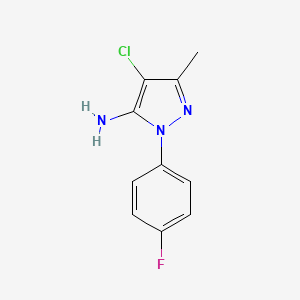
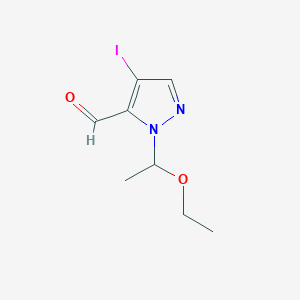
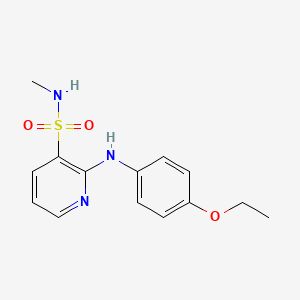
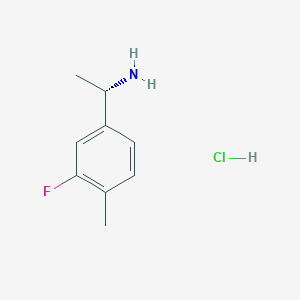
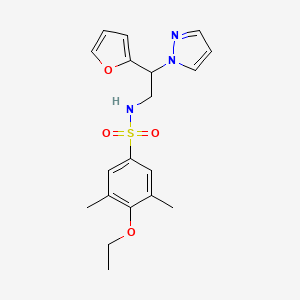
![7-Chloro-1-(furan-2-yl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2466372.png)
